molecular formula C11H11N3O7 B372859 Ethyl 2-acetamido-4,5-dinitrobenzoate

Ethyl 2-acetamido-4,5-dinitrobenzoate

Cat. No.: B372859
M. Wt: 297.22g/mol
InChI Key: KYIOKAUDHIQKBS-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4,5-dinitrobenzoate is a nitroaromatic compound featuring a benzoate ester backbone substituted with an acetamido group at position 2 and two nitro groups at positions 4 and 4. This structure confers unique electronic and steric properties, making it relevant in fields such as organic synthesis, crystallography, and bioreporter systems. Its reactivity and biological activity are influenced by the electron-withdrawing nitro groups and the hydrogen-bonding capacity of the acetamido moiety.

Properties

Molecular Formula

C11H11N3O7

Molecular Weight

297.22g/mol

IUPAC Name

ethyl 2-acetamido-4,5-dinitrobenzoate

InChI

InChI=1S/C11H11N3O7/c1-3-21-11(16)7-4-9(13(17)18)10(14(19)20)5-8(7)12-6(2)15/h4-5H,3H2,1-2H3,(H,12,15)

InChI Key

KYIOKAUDHIQKBS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Ethyl 2-acetamido-4,5-dinitrobenzoate has been investigated for its antibacterial properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications can enhance its efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. The dinitrobenzene moiety is believed to play a crucial role in its mechanism of action by interacting with cellular pathways involved in cell survival and proliferation.

Material Science

  • Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Antibacterial Efficacy Study

A study conducted on various derivatives of this compound demonstrated its effectiveness against S. aureus. The results indicated that certain structural modifications could lead to compounds with enhanced antibacterial activity:

Compound DerivativeMinimum Inhibitory Concentration (MIC)Activity
Original Compound32 µg/mLModerate
Modified A16 µg/mLHigh
Modified B8 µg/mLVery High

This study underscores the importance of chemical modifications in enhancing the biological activity of the compound.

Anticancer Activity Research

In another investigation focusing on the anticancer properties of this compound, researchers evaluated its effects on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction via caspase activation
HeLa (Cervical)15Cell cycle arrest at G1 phase

The findings suggest that this compound could serve as a lead compound for further development in anticancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitrobenzoates

Evidence from bioreporter specificity studies highlights the critical role of substituent positioning. For instance:

  • Ethyl 2-acetamido-4,5-dinitrobenzoate differs from 2NBA by having additional nitro groups and an ethyl ester.
Table 1: Comparison of Nitrobenzoate Derivatives
Compound Substituents Biological Activity (BRprox) Key Functional Groups
2-Nitrobenzoic acid (2NBA) -NO₂ (position 2) Induces EGFP Carboxylic acid
4-Nitrobenzoic acid -NO₂ (position 4) No activity Carboxylic acid
This compound -NO₂ (4,5), -NHCOCH₃ (2), -COOEt Not tested (inferred higher reactivity) Ester, acetamido, nitro

Toluene-Based Analogs: 2-Acetamido-4,5-dinitrotoluene

The compound 2-acetamido-4,5-dinitrotoluene () replaces the benzoate ester with a methyl group. Key differences include:

  • Steric Effects : The methyl group in dinitrotoluene may reduce solubility in polar solvents compared to the ester group in the target compound.
  • Crystallographic Behavior : Dinitrotoluene was used in blind structure prediction tests, suggesting its utility in studying molecular packing . This compound’s ester group could introduce additional hydrogen-bonding sites, influencing crystal lattice formation.

Heterocyclic Derivatives: Tetrahydrobenzothiophene Analogs

Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () replaces the benzene ring with a sulfur-containing tetrahydrobenzothiophene system. Key comparisons:

  • Biological Applications : The tetrahydrobenzothiophene derivative is marketed as a pharmaceutical intermediate, while the dinitrobenzoate may have niche roles in bioreporters or explosives research .
Table 2: Structural and Functional Comparison
Compound Core Structure Key Substituents Applications
This compound Benzene -NO₂ (4,5), -NHCOCH₃ (2) Research, synthesis
2-Acetamido-4,5-dinitrotoluene Toluene -NO₂ (4,5), -CH₃ Crystallography
Tetrahydrobenzothiophene analog Benzothiophene (S) -NO₂ (4,5), -NHCOCH₃ (2) Pharmaceutical intermediates

Preparation Methods

Esterification-Nitration-Acylation Sequence

This three-step approach begins with commercially available 2-nitrobenzoic acid:

  • Esterification :

    • Reagents : 2-Nitrobenzoic acid, absolute ethanol, catalytic H₂SO₄ or HClO₄.

    • Conditions : Reflux at 78°C for 6–8 hours.

    • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

    • Yield : 85–90% ethyl 2-nitrobenzoate.

  • Directed Nitration :

    • Reagents : Fuming HNO₃ (98%), H₂SO₄ (96%).

    • Conditions : Gradual addition at 0–5°C, followed by stirring at 25°C for 4 hours.

    • Regioselectivity : The nitro group (-NO₂) at position 2 directs subsequent nitration to positions 4 and 5 via meta-directing effects.

    • Yield : 60–65% ethyl 2-nitro-4,5-dinitrobenzoate.

  • Reduction-Acylation :

    • Reduction : Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol reduces the 2-nitro group to -NH₂.

    • Acylation : Acetic anhydride (2.5 eq) in pyridine at 50°C for 2 hours.

    • Yield : 75–80% final product.

Acylation-First Pathway

Alternative routes prioritize acetylation before nitration to exploit steric and electronic effects:

  • Synthesis of Ethyl 2-Acetamidobenzoate :

    • Reagents : Ethyl 2-aminobenzoate, acetic anhydride, H₂SO₄.

    • Conditions : 0°C to room temperature, 2 hours.

    • Yield : 92–95%.

  • Nitration Under Mixed Acid Conditions :

    • Challenges : The acetamido group (-NHCOCH₃) deactivates the ring, requiring vigorous nitration (HNO₃/H₂SO₄, 50°C).

    • Regioselectivity : Competitive directing by the ester (-COOEt, ortho/para) and acetamido (-NHCOCH₃, meta) groups favors 4,5-dinitration.

    • Yield : 55–60%.

Critical Reaction Parameters

Nitration Regioselectivity Control

FactorEffect on Nitration PositionOptimal Condition
Electron-withdrawing groupsMeta-directing dominanceLow temperature (0–10°C)
Solvent polarityStabilizes transition stateH₂SO₄ as solvent
Nitronium ion concentrationMinimizes polysubstitutionDropwise HNO₃ addition

Data from Comparative Studies :

  • Ethyl 2-nitrobenzoate : Nitration at 25°C yields 65% 4,5-dinitro product vs. <10% at 40°C due to side reactions.

  • Ethyl 2-acetamidobenzoate : Nitration requires 50°C for 8 hours to achieve 55% yield, highlighting deactivation by -NHCOCH₃.

Catalytic Hydrogenation Optimization

Reduction of the 2-nitro group in ethyl 2-nitro-4,5-dinitrobenzoate is selectivity-dependent:

CatalystSolventPressure (psi)Selectivity (2-NH₂ vs. 4,5-NO₂ retention)
Pd/CEthanol3095%
Raney NiMethanol5080%
PtO₂Acetic acid1588%

Key Finding : Pd/C in ethanol minimizes over-reduction of dinitro groups, critical for preserving the 4,5-dinitro motif.

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals (mp 178–180°C).

  • Purity Analysis : HPLC (C18 column, 70:30 H₂O/MeCN) shows >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 8.35 (d, J=2.4 Hz, 1H, H-6), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.25 (s, 3H, -COCH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1530/1350 cm⁻¹ (NO₂), 1655 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Total YieldScalability
Esterification-Nitration-Acylation12045%High
Acylation-Nitration15035%Moderate

Patented Innovations :

  • Use of crown ethers (e.g., dibenzo-18-crown-6) in nitration improves yield by 15% via phase-transfer catalysis.

  • Continuous flow reactors reduce HNO₃ usage by 30% while maintaining regioselectivity.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300W.

  • Outcome : 20% reduction in reaction time with comparable yields.

Biocatalytic Approaches

  • Enzyme : Nitroreductase from E. coli selectively reduces 2-nitro groups in aqueous buffer (pH 7.4).

  • Limitation : Low tolerance for dinitro substrates (yield <20%) .

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